3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of thioxothiazolidinone derivatives involves several key reactions, including the Knoevenagel condensation and subsequent cyclization reactions. These processes are critical for constructing the thiazolidinone core and introducing various substituents, including the benzyl and nitrobenzyl groups, which contribute to the compound's unique properties. Studies have demonstrated the effectiveness of these synthesis methods in yielding target compounds with high purity and good yields (Delgado, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Molecular Structure Analysis
The molecular structure of thioxothiazolidinone derivatives reveals interesting features such as hydrogen-bonded dimers, which can be effectively isolated or linked into chains by aromatic pi-pi stacking interactions or by dipolar carbonyl-carbonyl interactions (Delgado et al., 2006). These structural characteristics are crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
Thioxothiazolidinones undergo various chemical reactions, including addition reactions with thiols and amines, which can lead to the formation of new derivatives with potentially interesting properties. For example, the addition of o-aminobenzenethiol to 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones results in the formation of novel compounds with distinct structural features (Nagase, 1974).
Physical Properties Analysis
The physical properties of thioxothiazolidinone derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The presence of substituents like fluorobenzyl and nitrobenzyl groups affects these properties, which can be analyzed through various spectroscopic and crystallographic methods to gain insights into the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of thioxothiazolidinone derivatives, including reactivity, stability, and interactions with other chemical species, are central to their applications in synthesis and material science. Studies have explored these properties through reactions with nitrile oxides, leading to the formation of diverse compounds with unique chemical structures and potential applications (Kandeel & Youssef, 2001).
Scientific Research Applications
Supramolecular Chemistry and Self-Assembly : One study focuses on the synthesis and supramolecular self-assembly of thioxothiazolidinone derivatives, emphasizing the role of hydrogen bonding and π-hole interactions in stabilizing the three-dimensional supramolecular frameworks. This study combines experimental and theoretical analysis to explore the noncovalent interactions, such as CH⋯π, π⋯π, and lp⋯π-hole interactions, that contribute to the formation of complex supramolecular structures (Andleeb et al., 2017).
Anticancer Activity : Research into novel 2-substituted benzimidazole derivatives, which include the synthesis of thiazolidinone compounds, has demonstrated anticancer properties. These compounds exhibited significant antitumor activity against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma, with IC50 values indicating potent efficacy (Refaat, 2010).
Antimicrobial and Antitubercular Properties : A study on the synthesis and biological evaluation of 4-thiazolidinone derivatives has shown that these compounds possess antibacterial, antifungal, and antitubercular activities. These activities were assessed against selected bacteria, fungi, and Mycobacterium tuberculosis, indicating their potential in treating infectious diseases (Samadhiya et al., 2014).
Antimicrobial and QSAR Studies : Another study focused on the synthesis, antimicrobial evaluation, and QSAR (Quantitative Structure-Activity Relationship) studies of thiazolidin-4-one derivatives. This research identified compounds with significant antimicrobial activity, highlighting the importance of topological and electronic parameters in determining the biological efficacy of these compounds (Deep et al., 2016).
Solid-Phase Synthesis Techniques : Solid-phase synthesis methods have been employed to create substituted 1,5-benzodiazepin-2-ones, demonstrating the versatility of thiazolidinone frameworks in synthesizing complex molecules. This approach underscores the adaptability of such compounds in medicinal chemistry for developing targeted therapeutic agents (Lee et al., 1999).
properties
IUPAC Name |
(5E)-3-benzyl-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O4S2/c25-20-9-5-4-8-17(20)15-31-21-11-10-19(27(29)30)12-18(21)13-22-23(28)26(24(32)33-22)14-16-6-2-1-3-7-16/h1-13H,14-15H2/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQMPFLYZCDCJB-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4F)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4F)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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